molecular formula C25H36Cl2N4O2 B12784335 1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride CAS No. 109376-98-9

1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride

Cat. No.: B12784335
CAS No.: 109376-98-9
M. Wt: 495.5 g/mol
InChI Key: QNKJDINDFGRVKW-UHFFFAOYSA-N
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Description

1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, introduction of the diphenylcarbamoyl group, and the addition of the hydroxy-piperidinopropyl moiety. Common reagents used in these reactions include piperazine, diphenylcarbamoyl chloride, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the diphenylcarbamoyl group or to modify the piperazine ring.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while nucleophilic substitution could introduce various alkyl or aryl groups to the piperazine ring.

Scientific Research Applications

1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Diphenylcarbamoyl)piperazine: Lacks the hydroxy-piperidinopropyl moiety.

    4-(2-Hydroxy-3-piperidinopropyl)piperazine: Lacks the diphenylcarbamoyl group.

    1-(Carbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine: Contains a simpler carbamoyl group instead of the diphenylcarbamoyl group.

Uniqueness

1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride is unique due to the presence of both the diphenylcarbamoyl and hydroxy-piperidinopropyl groups, which can confer distinct chemical and pharmacological properties compared to similar compounds.

Properties

CAS No.

109376-98-9

Molecular Formula

C25H36Cl2N4O2

Molecular Weight

495.5 g/mol

IUPAC Name

4-(2-hydroxy-3-piperidin-1-ylpropyl)-N,N-diphenylpiperazine-1-carboxamide;dihydrochloride

InChI

InChI=1S/C25H34N4O2.2ClH/c30-24(20-26-14-8-3-9-15-26)21-27-16-18-28(19-17-27)25(31)29(22-10-4-1-5-11-22)23-12-6-2-7-13-23;;/h1-2,4-7,10-13,24,30H,3,8-9,14-21H2;2*1H

InChI Key

QNKJDINDFGRVKW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(CN2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl.Cl

Origin of Product

United States

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